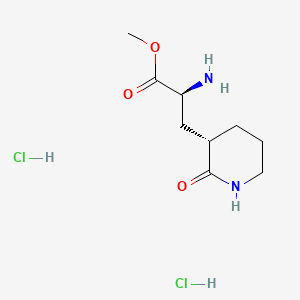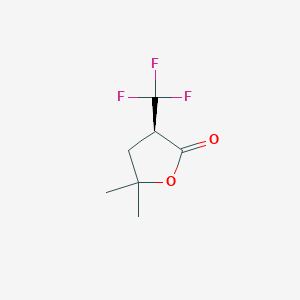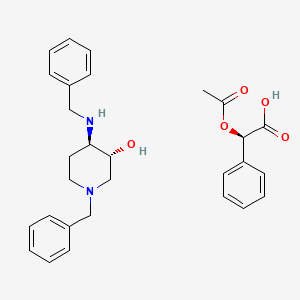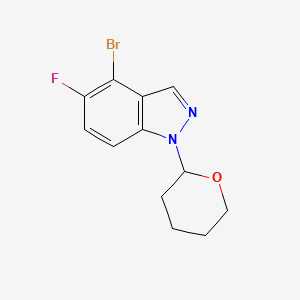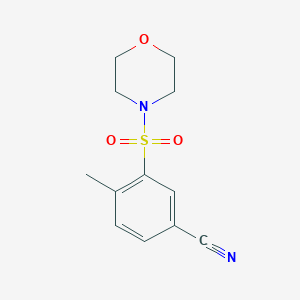
tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with an imidazole moiety and a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with imidazole-containing compounds. One common method includes the reaction of N-Boc-piperazine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It can be employed in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, infections, and neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for drug development .
作用機序
The mechanism of action of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is unique due to the presence of both an imidazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in drug synthesis. The imidazole ring’s ability to participate in various chemical reactions and the piperazine ring’s conformational flexibility contribute to its uniqueness .
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)10-11-14-4-5-15-11/h4-5H,6-10H2,1-3H3,(H,14,15) |
InChIキー |
JSFULGIKYCQWSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


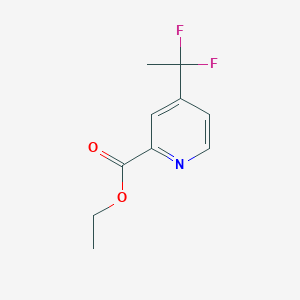

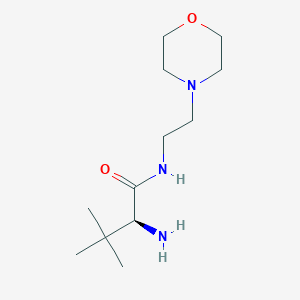
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)
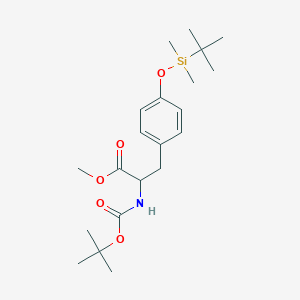
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
